molecular formula C4H9NO2 B1595442 N-hydroxybutanamide CAS No. 4312-91-8

N-hydroxybutanamide

Numéro de catalogue: B1595442
Numéro CAS: 4312-91-8
Poids moléculaire: 103.12 g/mol
Clé InChI: CCBCHURBDSNSTJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-hydroxybutanamide is a hydroxamic acid derivative known for its significant biological activity. Hydroxamic acids have been extensively studied due to their ability to inhibit metalloenzymes, which are involved in various pathological processes. This compound and its derivatives have shown potential in inhibiting matrix metalloproteinases (MMPs), making them promising candidates for therapeutic applications .

Mécanisme D'action

Target of Action

N-Hydroxybutanamide, also known as Butyrylhydroxamic acid, primarily targets Matrix Metalloproteinases (MMPs) . MMPs are a group of enzymes responsible for the degradation of extracellular matrix proteins, and they play a crucial role in various physiological processes and pathological conditions.

Mode of Action

Butyrylhydroxamic acid acts as a Histone Deacetylase (HDAC) inhibitor . It inhibits MMPs by binding to their active sites, thereby preventing them from degrading the extracellular matrix . This inhibition of MMPs results in changes in cell behavior, including reduced cell proliferation and migration .

Biochemical Pathways

The inhibition of MMPs by Butyrylhydroxamic acid affects several biochemical pathways. MMPs are involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis . Therefore, the inhibition of these enzymes can have significant downstream effects on these pathways.

Pharmacokinetics

It is known that the compound exhibits low toxicity towards various cell lines . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The inhibition of MMPs by Butyrylhydroxamic acid results in a decrease in the degradation of the extracellular matrix, which can lead to reduced cell proliferation and migration . In a mouse model of B16 melanoma, this compound showed both antitumor and antimetastatic effects, with a 61.5% inhibition of tumor growth and an 88.6% inhibition of metastasis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-hydroxybutanamide derivatives can be synthesized using a novel method involving the N-substituted succinimide ring opening approach. This method allows for the one-step synthesis of various hydroxamic acid structures . The reaction typically involves the use of N-substituted succinimides as starting materials, which undergo ring opening to form the desired this compound derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic approach mentioned above can be adapted for large-scale production. The cost-effectiveness and efficiency of the N-substituted succinimide ring opening method make it a viable option for industrial synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

N-hydroxybutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products have been evaluated for their biological activity, particularly their ability to inhibit matrix metalloproteinases .

Applications De Recherche Scientifique

N-hydroxybutanamide and its derivatives exhibit notable biological activities, particularly as enzyme inhibitors. They have been shown to inhibit matrix metalloproteinases (MMPs), which are crucial in the degradation of extracellular matrix components. MMP inhibition is particularly relevant in cancer therapy as these enzymes facilitate tumor growth and metastasis.

  • MMP Inhibition : NHBA derivatives have demonstrated IC50_{50} values ranging from 1–1.5 μM against MMP-2, MMP-9, and MMP-14, indicating strong inhibitory potential that can be harnessed for antitumor applications .
  • Cytotoxicity : In vitro studies reveal that these compounds exhibit low toxicity towards normal cell lines while effectively targeting cancerous cells such as HeLa and HepG2 .
  • Antitumor Effects : In vivo studies in mouse models (e.g., B16 melanoma) have shown that certain NHBA derivatives can inhibit tumor growth by up to 61.5% and metastasis by 88.6% .

Applications in Drug Development

The applications of this compound extend into various fields of medicinal chemistry:

Cancer Therapy

  • Enzyme Inhibition : As mentioned, NHBA derivatives serve as promising candidates for MMP inhibitors, which can reduce tumor progression and metastasis.
  • Synergistic Effects : Studies indicate that combining NHBA with other chemotherapeutic agents may enhance overall efficacy against resistant cancer types .

Fibrosis Treatment

  • Idiopathic Pulmonary Fibrosis (IPF) : Research has identified specific NHBA derivatives that modulate pathways involved in fibrosis, potentially offering new therapeutic avenues for IPF treatment by targeting key proteins like FLIP through SIRT1 inhibition .

Neuroprotection

  • Some derivatives have been explored for their anticonvulsant properties, acting on GABA receptors to modulate neuronal excitability. This suggests potential applications in treating neurological disorders.

Case Study 1: MMP Inhibition

A recent study synthesized a novel iodoaniline derivative of this compound, which was evaluated for its ability to inhibit MMPs. The derivative exhibited low toxicity towards non-cancerous cells while effectively inhibiting MMP activity in cancer cell lines. The results indicate a strong potential for this compound as a lead structure in developing new cancer therapies focused on enzyme inhibition .

Case Study 2: Antifibrotic Activity

In a study investigating the antifibrotic effects of NHBA derivatives on lung fibrosis models, one compound was shown to significantly downregulate FLIP levels, thereby enhancing apoptosis in fibrotic cells. This finding supports the hypothesis that NHBA can be strategically used to manage fibrotic diseases through targeted molecular interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

N-hydroxybutanamide stands out due to its specific synthetic approach and its potential as a lead structure for the development of new MMP inhibitors. Its derivatives have demonstrated low toxicity towards non-cancerous cell lines and significant antitumor and antimetastatic effects in vivo .

Activité Biologique

N-hydroxybutanamide, a compound with the chemical formula C4H9NO2C_4H_9NO_2, has garnered interest in various fields of biological research due to its diverse biological activities. This article explores the biological activity of this compound, particularly its derivatives, focusing on their mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Overview of this compound

This compound is part of a broader class of compounds known as hydroxamic acids, which are characterized by their ability to chelate metal ions and inhibit metalloproteinases (MMPs). These properties make them valuable in the development of therapeutic agents for cancer and other diseases.

Metalloproteinase Inhibition

Recent studies have demonstrated that certain derivatives of this compound exhibit significant inhibitory effects on MMP-2, MMP-9, and MMP-14. For instance, the iodoaniline derivative of this compound showed an IC50 value between 1-1.5 μM for these enzymes, indicating potent inhibitory activity. In contrast, it had no significant effect on MMP-3 activity .

Antitumor Activity

In vivo studies using mouse models have revealed that this compound derivatives can significantly inhibit tumor growth and metastasis. Specifically, one study reported a 61.5% inhibition of tumor growth and an 88.6% reduction in metastasis in B16 melanoma-bearing mice when treated with a specific derivative . This suggests that these compounds may serve as effective antitumor agents.

Modulation of Apoptosis

Another derivative, 4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide (CMH), was shown to downregulate FLIP (Flice-like inhibitory protein) levels, leading to increased apoptosis in cancer cells. This compound targets the SIRT1 pathway, which is involved in cell survival and fibrosis regulation .

Study 1: Anticancer Properties

A hybrid compound combining this compound with styrenesulfonamide was synthesized and tested for anticancer activity. The results indicated a high fraction of apoptotic cells and significant inhibition of metastasis in vivo against Lewis lung carcinoma tumors .

CompoundIC50 (μM)Tumor Growth Inhibition (%)Metastasis Inhibition (%)
Iodoaniline Derivative1-1.561.588.6
Hybrid Compound--Significant

Study 2: Fibrosis and Lung Disease

In another investigation focusing on idiopathic pulmonary fibrosis (IPF), CMH was shown to regulate FLIP levels through SIRT1 inhibition, demonstrating its potential as a therapeutic agent for fibrotic diseases .

Toxicity Studies

Toxicity assessments have indicated that many derivatives of this compound exhibit low toxicity profiles. For example, the iodoaniline derivative did not cause acute toxicity at doses up to 1000 mg/kg in mouse models . This low toxicity is crucial for their development as therapeutic agents.

Propriétés

IUPAC Name

N-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-2-3-4(6)5-7/h7H,2-3H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBCHURBDSNSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10329294
Record name N-hydroxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4312-91-8
Record name N-hydroxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4312-91-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-hydroxybutanamide
Reactant of Route 2
Reactant of Route 2
N-hydroxybutanamide
Reactant of Route 3
Reactant of Route 3
N-hydroxybutanamide
Reactant of Route 4
Reactant of Route 4
N-hydroxybutanamide
Reactant of Route 5
Reactant of Route 5
N-hydroxybutanamide
Reactant of Route 6
Reactant of Route 6
N-hydroxybutanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.